Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate
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Overview
Description
Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the dibenzoazepine core, followed by the introduction of the piperazine and hydroxyethyl groups. The final step involves the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ethyl N-(5-{2-[4-(2-oxoethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate.
Scientific Research Applications
Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The hydroxyethyl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
- Carbamic acid, (5-((ethylamino)acetyl)-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl)-, ethyl ester
Uniqueness
Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity. The combination of the piperazine and dibenzoazepine moieties also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H32N4O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl N-[11-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C25H32N4O4/c1-2-33-25(32)26-21-10-9-20-8-7-19-5-3-4-6-22(19)29(23(20)17-21)24(31)18-28-13-11-27(12-14-28)15-16-30/h3-6,9-10,17,30H,2,7-8,11-16,18H2,1H3,(H,26,32) |
InChI Key |
ZDVNOSSLXBFBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN4CCN(CC4)CCO)C=C1 |
Origin of Product |
United States |
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